![molecular formula C10H12FNO2 B7860644 [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)
[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid
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Overview
Description
[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: is an organic compound that features a fluoro-substituted phenyl ring attached to an ethylamino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoroacetophenone.
Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with ethylamine to form the intermediate [1-(4-Fluoro-phenyl)-ethylamino].
Final Product Formation: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Neuropharmacological Applications
One of the prominent applications of [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid is its role as a ligand in neuropharmacological research. Studies have shown that its derivatives exhibit high selectivity for cannabinoid type-1 (CB1) receptors, which are crucial in the modulation of neurotransmitter release and play a significant role in various neurological processes.
- Case Study: PET Ligands
A study highlighted the synthesis and evaluation of radiolabeled analogs of this compound as potential positron emission tomography (PET) ligands. The compound exhibited high brain tissue uptake, making it suitable for imaging studies related to cannabinoid receptor activity in vivo. The maximal uptake in brain regions rich in CB1 receptors was significantly high, indicating its potential for further development as a PET radioligand for studying neurological disorders .
Drug Development and Therapeutic Potential
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as psychostimulant abuse and other neuropsychiatric disorders.
- Case Study: Atypical Dopamine Transporter Inhibitors
Research has indicated that compounds related to this compound can act as atypical dopamine transporter (DAT) inhibitors. These inhibitors have demonstrated therapeutic potential in preclinical models for psychostimulant abuse, showing promise in modulating dopamine signaling pathways without the typical side effects associated with traditional stimulants. This suggests that derivatives of the compound may be developed into medications targeting addiction and mood disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound has been crucial in optimizing its pharmacological properties.
- Research Findings
Investigations into SAR have revealed that modifications to the compound can significantly affect its binding affinity to receptors and overall biological activity. For instance, variations in substituents on the phenyl group have been linked to changes in receptor selectivity and potency, demonstrating how structural changes can fine-tune therapeutic effects .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that yield high purity compounds suitable for biological testing.
Synthesis Step | Reaction Type | Yield (%) | Notes |
---|---|---|---|
Reaction with 4-fluorobenzaldehyde | Condensation | 85% | Forms an intermediate enamine |
Hydrolysis of enamine | Acid-catalyzed hydrolysis | 80% | Yields desired ketolactam |
Reduction with sodium cyanoborohydride | Reduction | 20:1 mixture favoring desired product | High selectivity achieved |
These synthesis methods not only provide insight into the compound's chemical behavior but also facilitate the production of analogs for further testing.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the ethylamino and acetic acid moieties contribute to the overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: can be compared with similar compounds such as:
4-Fluorophenylalanine: Similar in structure but with an amino acid backbone.
4-Fluorobenzylamine: Lacks the acetic acid moiety but shares the fluoro-substituted phenyl ring.
4-Fluorophenethylamine: Similar but without the acetic acid group.
These comparisons highlight the unique combination of functional groups in This compound , which contribute to its distinct chemical and biological properties.
Biological Activity
[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid, a compound with notable pharmacological potential, has been the subject of various studies investigating its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its antioxidant and anticancer properties, alongside other biological activities.
Antioxidant Activity
The antioxidant capabilities of this compound have been explored in several studies. The compound demonstrates significant free radical scavenging activity, which is crucial for combating oxidative stress linked to various diseases.
Key Findings:
- In a study assessing the antioxidant activity using the DPPH radical scavenging method, derivatives of similar compounds showed an antioxidant activity approximately 1.4 times higher than ascorbic acid, a well-known antioxidant .
- The structure-activity relationship (SAR) indicated that modifications in the phenyl ring could enhance the radical scavenging capacity, suggesting that this compound could be optimized for better efficacy .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, revealing promising results.
Case Studies:
-
Cell Line Testing :
- The compound was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that it exhibited higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, demonstrating its potential as an anticancer agent .
- A related study highlighted that compounds with similar structural features showed effective inhibition of cancer cell proliferation, with IC50 values indicating strong potency against multiple cancer types, including breast and lung cancers .
-
Mechanism of Action :
- Research suggests that this compound may exert its anticancer effects through multiple pathways, including the induction of apoptosis and inhibition of cell cycle progression. The specific mechanisms remain an area for further investigation.
Structure-Activity Relationship (SAR)
The SAR analysis has been essential in understanding how different modifications to the compound's structure affect its biological activity.
Compound Modification | Biological Activity | IC50 Value |
---|---|---|
4-Fluorophenyl Group | Enhanced antioxidant activity | > 1.4 times ascorbic acid |
Ethylamino Substitution | Increased cytotoxicity in U-87 cells | Specific values pending further study |
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7(12-6-10(13)14)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMWVQOWVNJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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